molecular formula C16H25N5OS B12262532 N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine

N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine

Cat. No.: B12262532
M. Wt: 335.5 g/mol
InChI Key: MBEQKQSOZBGBAO-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidine and thiomorpholine moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

Molecular Formula

C16H25N5OS

Molecular Weight

335.5 g/mol

IUPAC Name

[1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H25N5OS/c1-19(2)14-10-15(18-12-17-14)21-5-3-4-13(11-21)16(22)20-6-8-23-9-7-20/h10,12-13H,3-9,11H2,1-2H3

InChI Key

MBEQKQSOZBGBAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCCC(C2)C(=O)N3CCSCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Thiomorpholine Group: The thiomorpholine group can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiomorpholine moieties using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-aminopyrimidine: A simpler pyrimidine derivative with similar core structure but lacking the piperidine and thiomorpholine groups.

    Thiopiperidine derivatives: Compounds containing both piperidine and sulfur-containing groups, similar to the thiomorpholine moiety.

Uniqueness

N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activities. The presence of both piperidine and thiomorpholine groups in a single molecule is relatively rare and can lead to unique interactions with biological targets.

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